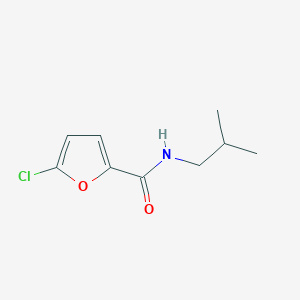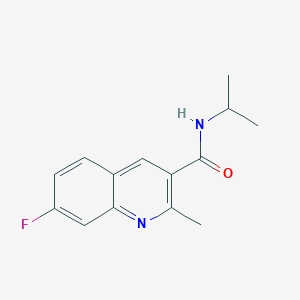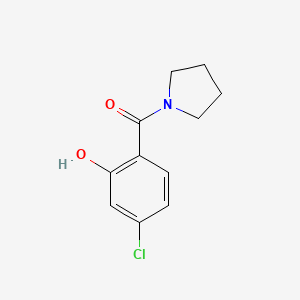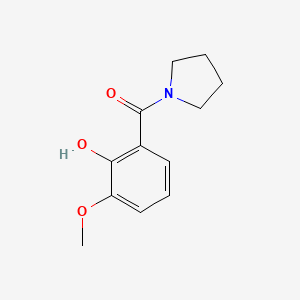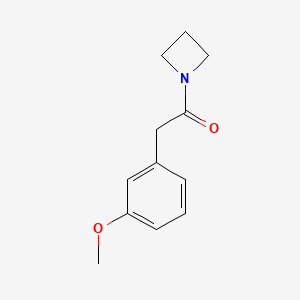
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. CP-47,497 has been used in scientific research to study the effects of cannabinoids on the body and to develop new treatments for various medical conditions.
Wirkmechanismus
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. When 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea binds to these receptors, it activates them, leading to a range of effects on the body. These effects include the modulation of pain and inflammation, the regulation of mood and appetite, and the modulation of the immune system.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has a range of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK pathway and the NF-kB pathway. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea also has some limitations. It is highly lipophilic, which makes it difficult to dissolve in water-based solutions. It is also relatively unstable, which makes it difficult to store for long periods of time.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. One area of research is the development of new treatments for medical conditions, including pain, inflammation, and anxiety. Another area of research is the development of new synthetic cannabinoids that are more stable and have fewer side effects than 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. Finally, research is needed to better understand the mechanisms of action of cannabinoids and their effects on the body, which could lead to new treatments for a range of medical conditions.
Synthesemethoden
The synthesis of 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea involves several steps, including the reaction of cyclopropylmethylamine with 4-methylbenzoyl chloride to form the corresponding amide. This amide is then treated with phosgene to form the corresponding isocyanate, which is then reacted with urea to form 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has been extensively used in scientific research to study the effects of cannabinoids on the body. It has been used to study the mechanisms of action of cannabinoids, including their effects on the endocannabinoid system and the brain. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been used to develop new treatments for various medical conditions, including pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-2-6-11(7-3-9)14-12(15)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCFXSYUUNTFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





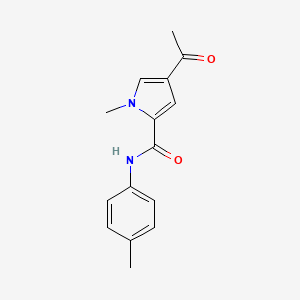
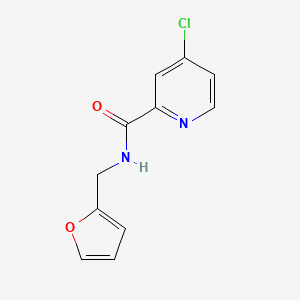
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

